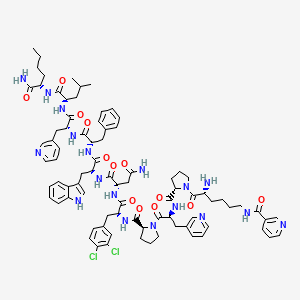
3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes an aminoiminomethylthio group, an ethoxybenzene ring, and an acetic acid methyl ester moiety. The monohydrochloride form indicates the presence of a single hydrochloride ion associated with the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include the formation of the aminoiminomethylthio group, the introduction of the ethoxybenzene ring, and the esterification of the acetic acid moiety. Common reagents used in these reactions include thiourea, ethyl bromoacetate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoiminomethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient and selective transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(((Aminoiminomethyl)thio)methyl)-4-ethoxybenzeneacetic acid methyl ester monohydrochloride include:
- 3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride
- 3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methyl ester monohydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the ethoxybenzene ring and the acetic acid methyl ester moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
42024-62-4 |
|---|---|
Molecular Formula |
C13H19ClN2O3S |
Molecular Weight |
318.82 g/mol |
IUPAC Name |
[amino-[[2-ethoxy-5-(2-methoxy-2-oxoethyl)phenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C13H18N2O3S.ClH/c1-3-18-11-5-4-9(7-12(16)17-2)6-10(11)8-19-13(14)15;/h4-6H,3,7-8H2,1-2H3,(H3,14,15);1H |
InChI Key |
MNSYGTRIMGWWEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)OC)CSC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one](/img/structure/B13733711.png)

![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)










